molecular formula C8H5N3 B2573686 1H-Benzo[d]imidazole-4-carbonitrile CAS No. 64574-21-6

1H-Benzo[d]imidazole-4-carbonitrile

Cat. No. B2573686
CAS RN: 64574-21-6
M. Wt: 143.149
InChI Key: LJYFETXSAWJLNA-UHFFFAOYSA-N
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Description

  • Storage : Sealed in a dry environment at room temperature .

Chemical Reactions Analysis

1H-Benzo[d]imidazole-4-carbonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity in the context of drug development, particularly as PARP-1 inhibitors . Understanding its reactivity is crucial for designing derivatives with enhanced pharmacological properties.


Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Activity

1H-benzo[d]imidazole derivatives have shown significant antimicrobial activity. They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The antimicrobial potential of the 1H-benzo[d]imidazole scaffold has been extensively reviewed, highlighting its effectiveness and favorable selectivity ratio .

Drug Discovery

1H-benzo[d]imidazole derivatives have received much interest in drug discovery due to their significant biological activities. They are considered potential bioactive heterocyclic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Potential PARP-1 Inhibitors

1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and evaluated for PARP-1 inhibitory activity and proliferation inhibitory against BRCA-1 mutant MDA-MB-436 cell line in vitro .

Structure Determination

The crystal structures of 1H-benzo[d]imidazole derivatives have been determined, revealing an identical system of hydrogen bonds . Solid-state NMR has been applied for testing the quality of the obtained samples .

Antimicrobial Resistance (AMR) Research

Given the rise of drug-resistant bacteria causing infections that do not respond to standard treatment, 1H-benzo[d]imidazole derivatives are being explored for their potential to combat antimicrobial resistance .

Pharmacological Blocking

1H-benzo[d]imidazole derivatives have been used in successful pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Safety And Hazards

It is essential to handle this compound with care, following safety guidelines. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFETXSAWJLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[d]imidazole-4-carbonitrile

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